molecular formula C15H27NS3 B1604402 Cyanomethyl dodecyl carbonotrithioate CAS No. 796045-97-1

Cyanomethyl dodecyl carbonotrithioate

Cat. No. B1604402
M. Wt: 317.6 g/mol
InChI Key: URUIKGRSOJEVQG-UHFFFAOYSA-N
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Description

“Cyanomethyl dodecyl carbonotrithioate” is a chemical compound with the molecular formula C15H27NS3 . It is used as a RAFT agent for controlled radical polymerization, particularly suited for the polymerization of methacrylate, methacrylamide, and styrene monomers .


Synthesis Analysis

The synthesis of “Cyanomethyl dodecyl carbonotrithioate” involves adding dodecane thiol to a stirred suspension of K3PO4 and stirring with K3PO4 for one hour. CS2 is added and stirring continues for one hour after which 2-bromopropionitrile is added .


Physical And Chemical Properties Analysis

“Cyanomethyl dodecyl carbonotrithioate” has a melting point of 30-33°C . Its predicted boiling point is 462.2±24.0 °C and its predicted density is 1.050±0.06 g/cm3 .

Scientific Research Applications

Nanotechnology and Material Science

Cyanomethyl dodecyl carbonotrithioate, as part of carbon nanotube (CNT) research, is relevant in nanotechnology and material science. A study highlighted the unique properties of CNTs, including carbon nanotubes suspended in various surfactants, suggesting potential for diverse applications (Belyanskaya et al., 2007) (Belyanskaya et al., 2007). Another research focused on the electrochemical behavior of carbon steel in acid chloride solution, where a related compound, dodecyl cysteine hydrochloride, was studied for its interaction with gold nanoparticles, indicating the role of such compounds in corrosion inhibition (Migahed et al., 2009) (Migahed et al., 2009).

Toxicology Studies

In toxicology studies, the interaction between surfactants like sodium dodecyl sulfate and single-walled carbon nanotubes (SWCNTs) has been investigated to understand the cytotoxic effects on human astrocytoma cells, shedding light on potential biomedical applications and safety concerns of materials similar to cyanomethyl dodecyl carbonotrithioate (Dong et al., 2008) (Dong et al., 2008).

Nanotube Separation and Identification

Separation and identification of single-walled carbon nanotubes using gel permeation chromatography system, where surfactants play a crucial role, are also relevant. This process assists in obtaining high-purity semiconducting SWCNTs, demonstrating the importance of surfactants and related compounds in nanotube processing (Flavel et al., 2014) (Flavel et al., 2014).

Synthesis of Heterocycles

In organic chemistry, the synthesis of 2-thio-substituted benzothiazoles via a domino condensation process involves carbonotrithioate salts, highlighting another application of compounds related to cyanomethyl dodecyl carbonotrithioate in the synthesis of complex organic structures (Shi et al., 2011) (Shi et al., 2011).

Safety And Hazards

“Cyanomethyl dodecyl carbonotrithioate” is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUIKGRSOJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647153
Record name Cyanomethyl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl dodecyl carbonotrithioate

CAS RN

796045-97-1
Record name Cyanomethyl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl Dodecyl Trithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Yu, L Zhang, X Li, J Ye, J Meng - Journal of Environmental Chemical …, 2023 - Elsevier
… ethyl methacrylate (6.90 g, 44 mmol), TlaAm (1.74 g, 10 mmol), 2,2′- azobis (isobutyronitrile) (11.8 mg,0.07 mmol) and the chain transfer agent cyanomethyl dodecyl carbonotrithioate (…
Number of citations: 8 www.sciencedirect.com
G Moad - RAFT Polymerization: Methods, Synthesis and …, 2021 - Wiley Online Library
This chapter provides a review of the synthesis, reactions, and applications of trithiocarbonates, R′SC(S)SR, in radical polymerization with reversible addition–fragmentation chain …
Number of citations: 11 onlinelibrary.wiley.com
J Gardiner, I Martinez-Botella, J Tsanaktsidis… - Polymer …, 2016 - pubs.rsc.org
… (19), and 2-cyanobutyl 3,5-dimethyl-1H pyrazole-1-carbodithioate (20), methyl 2-(((dodecylthio)carbonothioyl)thio)propanoate (21) and cyanomethyl dodecyl carbonotrithioate (22) were …
Number of citations: 55 pubs.rsc.org
G Clothier - 2023 - unsworks.unsw.edu.au
Multiblock copolymers comprise three or more covalently linked blocks of different monomer compositions. An extraordinarily vast library of materials with manifold morphologies can be …
Number of citations: 2 unsworks.unsw.edu.au
P Pérez‐Salinas, P López‐Domínguez… - RAFT Polymerization …, 2021 - Wiley Online Library
A review on polymer synthesis, applications, and mathematical modelling of polymer network formation by radical copolymerization of multi‐olefinic monomers, in the presence of …
Number of citations: 3 onlinelibrary.wiley.com
R Müller - 2019 - Cuvillier Verlag
Number of citations: 1

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